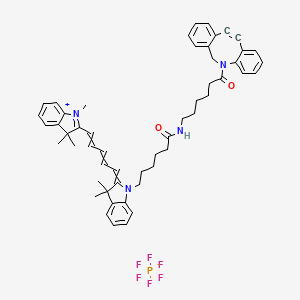

Cyanine5 DBCO

Description

BenchChem offers high-quality Cyanine5 DBCO suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanine5 DBCO including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H59F6N4O2P |

|---|---|

Molecular Weight |

929.0 g/mol |

IUPAC Name |

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;hexafluorophosphate |

InChI |

InChI=1S/C53H58N4O2.F6P/c1-52(2)43-26-16-19-29-46(43)55(5)48(52)31-9-6-10-32-49-53(3,4)44-27-17-20-30-47(44)56(49)38-22-8-11-33-50(58)54-37-21-7-12-34-51(59)57-39-42-25-14-13-23-40(42)35-36-41-24-15-18-28-45(41)57;1-7(2,3,4,5)6/h6,9-10,13-20,23-32H,7-8,11-12,21-22,33-34,37-39H2,1-5H3;/q;-1/p+1 |

InChI Key |

YPXNDZYXPDFNEL-UHFFFAOYSA-O |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

What is Cyanine5 DBCO and its mechanism of action?

An In-Depth Technical Guide to Cyanine5 DBCO for Advanced Bioconjugation

Abstract

This technical guide provides a comprehensive overview of Cyanine5 Dibenzocyclooctyne (Cy5 DBCO), a key reagent in the field of bio-orthogonal chemistry. We will delve into the fundamental principles of its mechanism of action, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and explore its practical applications in life sciences research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation. We will cover the unique spectral properties of the Cyanine5 fluorophore, the rationale behind the copper-free click chemistry enabled by the DBCO moiety, and provide a detailed, self-validating protocol for cell labeling.

The Molecular Architecture of Cyanine5 DBCO

Cyanine5 DBCO is a bifunctional molecule meticulously designed for fluorescent labeling of biomolecules in complex biological environments. Its architecture consists of two primary components: the Cyanine5 (Cy5) fluorophore and the Dibenzocyclooctyne (DBCO) reactive group.

-

The Fluorophore: Cyanine5 (Cy5) Cy5 is a well-established, far-red fluorescent dye belonging to the cyanine family.[1] Its key advantage lies in its excitation and emission profile, which falls within the "optical window" of biological tissues (approximately 650-900 nm), where autofluorescence from native biomolecules is minimal.[1] This results in a high signal-to-noise ratio, which is critical for sensitive detection in cellular imaging and in vivo studies. Cy5 is characterized by a high molar extinction coefficient and a moderate quantum yield, making it a bright and readily detectable label.[2] Its fluorescence is notably stable across a wide physiological pH range (pH 4 to 10).[3][4]

-

The Reactive Moiety: Dibenzocyclooctyne (DBCO) DBCO (also known as ADIBO) is the engine of the conjugation chemistry.[2][5] It is a cyclooctyne, the smallest stable cyclic alkyne, featuring two fused benzene rings. This structure imparts a significant amount of ring strain. This inherent strain is the driving force behind its reactivity, dramatically lowering the activation energy for cycloaddition reactions.[6][] Unlike terminal alkynes used in traditional click chemistry, DBCO does not require a cytotoxic copper catalyst to react with azides, making it ideal for applications involving live cells or whole organisms.[3][6][8] Among various strained alkynes, DBCO offers one of the fastest reaction kinetics while maintaining excellent stability in aqueous buffers.[2][5]

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The mechanism of action for Cy5 DBCO is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bio-orthogonal chemistry.[6] Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[]

The [3+2] Dipolar Cycloaddition

SPAAC is a type of [3+2] dipolar cycloaddition. In this reaction, the azide functional group acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile, in this case, DBCO). The significant energy stored in the strained eight-membered ring of DBCO is released upon reaction, driving the formation of a stable, covalent triazole linkage.[] This reaction is highly specific and efficient, proceeding rapidly under physiological conditions (room temperature, neutral pH, and in aqueous media).[5][9]

Caption: SPAAC reaction of Cy5-DBCO with an azide-modified biomolecule.

The "Copper-Free" Advantage

The primary advantage of SPAAC over the more traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the elimination of the copper(I) catalyst.[8] While effective, copper ions are cytotoxic and can generate reactive oxygen species, which can damage cells and perturb biological systems.[6] The ability of DBCO to react with azides without a catalyst makes Cy5 DBCO an ideal tool for labeling live cells, tracking biomolecules in real-time, and for in vivo imaging applications where toxicity is a major concern.[8][10][11]

Quantitative and Spectroscopic Properties

For any fluorescent probe, understanding its quantitative properties is paramount for designing robust experiments and correctly interpreting the results. The table below summarizes the key characteristics of Cyanine5 DBCO.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~646 - 649 nm | [2][4] |

| Emission Maximum (λem) | ~662 - 670 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [2][4] |

| Fluorescence Quantum Yield (Φ) | 0.2 | [2] |

| Recommended Laser Lines | 633 nm, 635 nm, 647 nm | [3][4] |

| Appearance | Dark blue solid | [4][5] |

| Solubility | Good in DMSO, DMF; Insoluble in water | [2][5] |

| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647 Dye | [3][4] |

Field-Proven Experimental Protocol: Live Cell Surface Glycan Labeling

This protocol provides a self-validating workflow for labeling cell surface glycans, a common application in glycobiology to study cellular communication, disease states, and drug interactions. The causality is as follows: first, we metabolically introduce an azide group into the cell's surface glycans. This azide then serves as a unique chemical handle for specific covalent attachment of the Cy5 DBCO probe.

Workflow Overview

Caption: Experimental workflow for labeling cell surface glycans.

Step-by-Step Methodology

Part 1: Metabolic Labeling with Azido Sugar

-

Cell Culture: Seed your cells of interest (e.g., A549 cells) onto glass-bottom dishes suitable for microscopy at an appropriate density (e.g., 3 x 10⁴ cells/dish) and allow them to adhere overnight in their standard growth media.[10]

-

Metabolic Incorporation: Prepare a stock solution of an azide-functionalized sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz). Add the Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Causality Insight: Ac₄ManNAz is a metabolic precursor to sialic acid. Cells will process it through the sialic acid biosynthetic pathway, resulting in the display of azido-sialic acids on cell surface glycoproteins and glycolipids.

-

-

Incubation: Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂). The incubation time can be optimized to achieve the desired density of azide labeling.

Part 2: Cyanine5 DBCO Conjugation and Imaging

-

Prepare Cy5 DBCO Solution: Immediately before use, prepare a 10-20 mM stock solution of Cyanine5 DBCO in anhydrous DMSO.[10] Further dilute this stock solution in serum-free medium or PBS to a final working concentration of 20-50 µM. The working solution should be prepared fresh and protected from light.[10]

-

Trustworthiness Check: Using a fresh solution is critical as DBCO reagents can slowly degrade upon exposure to moisture.

-

-

Cell Washing: Gently wash the cells twice with warm PBS or serum-free medium to remove any unincorporated Ac₄ManNAz.

-

SPAAC Reaction: Add the Cy5 DBCO working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[10][12]

-

Causality Insight: During this step, the DBCO moiety on the Cy5 probe reacts specifically and covalently with the azide groups now present on the cell surface glycans.

-

-

Final Washing: Wash the cells three to four times with PBS containing 1% FBS to remove any unreacted Cy5 DBCO probe. The FBS helps to quench non-specific binding.[1]

-

Counterstaining (Optional): If desired, you can fix the cells (e.g., with 4% paraformaldehyde) and counterstain nuclei with a dye like DAPI.[10]

-

Imaging: Image the cells using a confocal laser scanning microscope or a widefield fluorescence microscope equipped with appropriate filters for Cy5 (e.g., Ex: 635 nm, Em: 650-700 nm).[10] The resulting fluorescence will be localized to the cell surface where the azide-modified glycans are expressed.

Applications and Key Considerations

The bio-orthogonality and efficiency of the Cy5 DBCO system have led to its widespread adoption in numerous applications beyond glycan labeling:

-

Protein Labeling and Tracking: Site-specific labeling of proteins that have been metabolically or genetically encoded with azide-bearing unnatural amino acids.

-

Nucleic Acid Visualization: Labeling of azide-modified DNA or RNA for imaging cellular localization and dynamics.[13]

-

Antibody-Drug Conjugates (ADCs): A reliable method for conjugating drugs to antibodies without compromising the antibody's integrity.[6]

-

Surface Functionalization: Modifying the surfaces of nanoparticles or biomaterials for targeted delivery and diagnostic applications.[6]

Experimental Considerations:

-

Reagent Stoichiometry: For in vitro conjugations (e.g., labeling a purified protein), using a 5- to 20-fold molar excess of Cy5 DBCO over the azide-functionalized molecule is a good starting point to ensure complete labeling.[6]

-

Solvent Choice: While Cy5 DBCO is dissolved in an organic solvent like DMSO, the final concentration of the solvent in the aqueous reaction mixture should typically be kept below 10-20% to avoid denaturing proteins or harming cells.[6][14]

-

Purification: After in vitro conjugation, unreacted Cy5 DBCO can be removed using standard techniques such as size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.[6][14]

Conclusion

Cyanine5 DBCO is a powerful and versatile tool for fluorescently labeling biomolecules with high specificity and efficiency. Its mechanism, rooted in the principles of strain-promoted bio-orthogonal chemistry, circumvents the need for toxic catalysts, making it exceptionally well-suited for applications in living systems. By understanding its molecular architecture, reaction kinetics, and spectroscopic properties, researchers can confidently design and execute sophisticated experiments to visualize and track biological processes with high fidelity.

References

-

Vector Labs. (n.d.). CY5.5 DBCO Datasheet. Retrieved from [Link]

-

Antibodies.com. (n.d.). Cyanine 5 DBCO. Retrieved from [Link]

-

Geurink, P. P., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Cyanine 5 DBCO. Retrieved from [Link]

-

Ukegawa, T., et al. (2021). Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[11]annulene derivative with electron-withdrawing substituents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. Cyanine 5 DBCO (A270166) | Antibodies.com [antibodies.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cy5 DBCO, surface labeling of live cells | GeneCopoeia™ [genecopoeia.com]

- 13. abpbio.com [abpbio.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Cyanine5 DBCO for Copper-Free Click Chemistry

Optimization, Kinetics, and Experimental Protocols

Executive Summary

This technical guide details the application of Cyanine5 (Cy5) conjugated to Dibenzocyclooctyne (DBCO) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Unlike copper-catalyzed methods (CuAAC), which utilize cytotoxic Cu(I) catalysts, SPAAC relies on the ring strain of the cyclooctyne moiety to drive the reaction with azides.[1] This guide is designed for researchers requiring high-fidelity bioconjugation in live cells, in vivo imaging, or sensitive proteomic workflows where catalyst toxicity or protein denaturation must be eliminated.

Part 1: The Chemistry of SPAAC

Mechanism of Action

The core of this technology is the bioorthogonal reaction between an azide-functionalized biomolecule and the DBCO moiety attached to the Cy5 fluorophore. The reaction is driven by the release of ~18 kcal/mol of ring strain from the eight-membered DBCO ring upon triazole formation.

Key Advantages:

-

Bioorthogonality: Neither azides nor DBCO moieties react with native biological functional groups (amines, thiols, hydroxyls).

-

Kinetics: The second-order rate constant (

) for DBCO-azide cycloaddition is typically 0.3 – 1.0 M⁻¹s⁻¹ in aqueous buffers. While slower than Tetrazine-TCO ligations, it is significantly faster than first-generation cyclooctynes and sufficient for labeling concentrations in the micromolar range. -

Safety: Zero copper requirement preserves cell viability and prevents the oxidation of sensitive proteins (e.g., GFP) or nucleic acids.

Reaction Pathway Diagram

The following diagram illustrates the transition from separate reactants to the stable triazole conjugate.

Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 2: Photophysical Properties & Reagent Selection

Effective experimental design requires precise knowledge of the fluorophore's behavior. Cy5 is a far-red dye, ideal for tissue penetration and avoiding green/yellow autofluorescence common in biological samples.

Technical Specifications

| Parameter | Value | Notes |

| Excitation Max | 646 - 649 nm | Compatible with 633 nm or 647 nm laser lines. |

| Emission Max | 662 - 670 nm | Far-red channel detection. |

| Extinction Coeff.[2][3][4] ( | ~250,000 M⁻¹cm⁻¹ | High brightness; sensitive detection. |

| Correction Factor (280nm) | 0.04 – 0.05 | Critical for calculating protein concentration. |

| Solubility | Low (Hydrophobic) | Crucial: DBCO is hydrophobic. Use Sulfo-Cy5-DBCO for aqueous-only buffers, or use organic co-solvent (DMSO) for standard Cy5-DBCO. |

Part 3: Experimental Workflow

Protocol: Labeling Azide-Modified Biomolecules

This protocol assumes you have a biomolecule (antibody, protein, or glycan) already functionalized with an azide group (e.g., via NHS-Azide or metabolic incorporation of azidohomoalanine).[2][5][6][7][8][9][10]

Materials

-

Azide-labeled Protein: >1 mg/mL in amine-free buffer (PBS, pH 7.4).

-

Cy5-DBCO Stock: 10 mM in anhydrous DMSO or DMF.

-

Desalting Column: Zeba Spin Columns (7K MWCO) or PD-10.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Dissolve Cy5-DBCO in anhydrous DMSO to a concentration of 5–10 mM.

-

Expert Insight: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the linker or aggregation.

-

-

Reaction Setup (Stoichiometry is Critical):

-

Add the Cy5-DBCO stock to the Azide-protein solution.

-

Target Ratio: Use a 1.5x to 3x molar excess of Cy5-DBCO relative to the azide groups.

-

Solvent Constraint: Ensure the final DMSO concentration is <10% (v/v) to prevent protein precipitation.

-

Example: To 100 µL of 50 µM Azide-Protein (5 nmol), add 7.5 nmol of Cy5-DBCO.

-

-

Incubation:

-

Incubate for 2–4 hours at Room Temperature or Overnight at 4°C .

-

Protect from light (foil wrap) to prevent photobleaching.

-

Note: Unlike NHS-ester reactions, pH control is less critical; pH 7.0–8.0 is optimal.

-

-

Purification (Removal of Free Dye):

-

Pass the reaction mixture through a desalting column (e.g., Sephadex G-25 or Zeba Spin) equilibrated with PBS.

-

The high molecular weight conjugate elutes first; the small free dye is retained.

-

Workflow Diagram

Figure 2: Step-by-step workflow for labeling azide-modified proteins with Cy5-DBCO.

Part 4: Quality Control & Validation

Calculating Degree of Labeling (DOL)

To ensure the protocol worked, you must quantify the ratio of dye to protein.[11] Measure Absorbance at 280 nm (

1. Correct Protein Absorbance (

2. Calculate Protein Concentration (

3. Calculate DOL:

-

Target DOL: For antibodies, a DOL of 2–4 is optimal. <1 yields weak signal; >5 may cause quenching or precipitation.

Part 5: Critical Optimization & Troubleshooting

This section addresses common failure points based on field experience.

Hydrophobicity & Aggregation

Issue: DBCO is highly hydrophobic. Attaching multiple DBCOs or Cy5-DBCOs can cause the protein to precipitate. Solution:

-

Use PEGylated linkers (e.g., Cy5-PEG4-DBCO) to increase water solubility.

-

If using standard DBCO, do not exceed 10% DMSO in the final reaction.

-

If the protein precipitates, spin down, redissolve in a buffer with higher salt or 0.05% Tween-20.

Steric Hindrance

Issue: The DBCO ring is bulky. If the azide is buried within the protein fold, the reaction will fail. Solution:

-

Use a linker-extended azide (e.g., Azide-PEG4-NHS) during the initial protein modification to push the reactive group away from the protein surface.

Non-Specific Binding

Issue: DBCO can interact hydrophobically with albumin or cell membranes, causing background noise. Solution:

-

Perform negative controls using samples without azide.

-

Wash cells/samples with buffers containing 1-3% BSA to block hydrophobic pockets.

References

-

Bertozzi, C. R., et al. (2010). Copper-free click chemistry for dynamic in vivo imaging.[5] PNAS.[5] [Link]

-

Jena Bioscience. (2023). Cy5 Protein Labeling Kit Protocol & Spectral Data.[Link][5][7][10][12][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Click Chemistry in the Design and Production of Hybrid Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. assaygenie.com [assaygenie.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: Cyanine5 DBCO Spectral Characteristics & Application Protocols

Executive Summary

Cyanine5 DBCO (Cy5-DBCO) represents the convergence of far-red fluorescence detection and bioorthogonal chemistry. Unlike traditional amine-reactive dyes (NHS esters) or thiol-reactive dyes (maleimides), Cy5-DBCO utilizes a dibenzocyclooctyne (DBCO) moiety to engage in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1][2] This copper-free "click" reaction allows for the specific labeling of azide-modified biomolecules in live cells or complex lysates without the cytotoxicity associated with copper catalysts.[3]

This guide details the physicochemical properties of Cy5-DBCO, analyzes its excitation/emission profiles, and provides a self-validating protocol for bioconjugation and spectral characterization.

Physicochemical & Spectral Properties[4][5][6][7][8][9][10]

The utility of Cy5-DBCO lies in its high extinction coefficient and far-red emission, which minimizes background autofluorescence in biological samples.[4] Below are the critical parameters required for experimental design.

Table 1: Core Technical Specifications

| Parameter | Typical Value | Notes |

| Excitation Maximum ( | 646 – 651 nm | Ideal for 633 nm (HeNe) or 647 nm (Kr-Ar) laser lines.[5] |

| Emission Maximum ( | 662 – 671 nm | Far-red emission; minimal overlap with GFP/FITC/PE. |

| Extinction Coefficient ( | ~250,000 M⁻¹cm⁻¹ | Measured at |

| Quantum Yield ( | 0.20 – 0.28 | Solvent-dependent; typically lower in aqueous buffers due to aggregation. |

| Stokes Shift | ~20 nm | Small shift requires high-quality emission filters to reject excitation light. |

| Molecular Weight | ~930 – 1250 Da | Varies by salt form and linker length (e.g., PEG4 spacer). |

| Solubility | DMSO, DMF | Hydrophobic DBCO moiety limits water solubility; use organic stock. |

| Correction Factor (CF₂₈₀) | 0.04 – 0.05 | Used to correct A₂₈₀ during protein concentration measurements. |

Critical Insight - Solvent Effects: Cy5 derivatives are prone to forming non-fluorescent H-aggregates in aqueous solutions, often manifesting as a secondary absorption peak around 600 nm (blue-shifted). To mitigate this, always dissolve the neat dye in anhydrous DMSO or DMF before diluting into the aqueous reaction buffer.

Mechanism of Action: SPAAC Ligation

The driving force behind Cy5-DBCO labeling is the relief of ring strain in the cyclooctyne group. When mixed with an azide-tagged molecule, the DBCO undergoes a [3+2] cycloaddition to form a stable triazole linkage.

Figure 1: SPAAC Reaction Pathway

Caption: The reaction proceeds spontaneously at physiological temperatures without catalysts, driven by the release of ~18 kcal/mol of ring strain energy.

Experimental Protocols

Protocol A: Bioconjugation of Azide-Modified Protein

Objective: Label a purified Protein-Azide (e.g., Antibody-N3) with Cy5-DBCO.

Reagents:

-

Protein-Azide: 1–5 mg/mL in PBS (pH 7.4). Must be free of sodium azide.

-

Cy5-DBCO Stock: 10 mM in anhydrous DMSO.

-

Desalting Column: Zeba Spin or PD-10 (MWCO 7kDa).

Step-by-Step Workflow:

-

Stoichiometry Calculation: Aim for a 4–10 fold molar excess of Cy5-DBCO over the protein.

-

Example: For 100 µL of IgG (150 kDa) at 2 mg/mL:

-

Moles Protein =

. -

Moles Dye (5x excess) =

. -

Volume Dye Stock =

.

-

-

-

Reaction Assembly:

-

Add the calculated volume of Cy5-DBCO to the protein solution.

-

Critical: Keep final DMSO concentration < 5-10% to prevent protein denaturation.

-

-

Incubation:

-

Incubate for 4 hours at Room Temperature or Overnight at 4°C .

-

Protect from light (foil wrap).

-

-

Purification:

-

Equilibrate desalting column with PBS.

-

Apply reaction mixture and elute to remove unreacted free dye.

-

Validation: The eluate should be blue; the column will retain a slower-moving blue band (free dye).

-

Protocol B: Spectral Characterization & DOL Determination

Objective: Quantify the Degree of Labeling (DOL) to validate the conjugate.

Figure 2: Spectral Validation Workflow

Caption: Standard workflow for determining labeling efficiency using UV-Vis spectroscopy.

Calculation Logic: To determine the DOL, you must correct for the dye's absorbance at 280 nm (where proteins also absorb).

-

Corrected Protein Absorbance (

): -

Molar Concentration of Protein (

): -

Degree of Labeling (DOL):

Where

Success Criteria:

-

DOL 1.0 – 3.0: Optimal for antibodies (preserves binding affinity).

-

DOL < 0.5: Under-labeled. Increase dye excess or reaction time.

-

DOL > 5.0: Over-labeled. Risk of quenching and precipitation.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Precipitation | Hydrophobic DBCO causes aggregation. | Use Sulfo-Cy5-DBCO (sulfonated version) for higher water solubility. Add PEG linkers. |

| Low Labeling | Azide instability or steric hindrance. | Ensure protein-azide is fresh. Use a longer linker (e.g., PEG4) between Cy5 and DBCO. |

| Blue-Shifted Spectra | Dye H-aggregation. | Keep DOL < 4. Add 0.05% Tween-20 to buffers. |

| High Background | Non-specific hydrophobic binding. | Perform extensive washing or dialysis. Use BSA blocking in downstream assays. |

References

-

Antibodies.com. (n.d.). Cyanine 5 DBCO (A270166) Specifications and Spectral Data. Retrieved from [Link]

Sources

Bioorthogonal Precision: The Mechanistic and Experimental Framework of SPAAC using Cyanine5 DBCO

Executive Summary

As a Senior Application Scientist, I frequently encounter the critical need for bioorthogonal labeling strategies that interrogate native biological systems without perturbing them. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has fundamentally revolutionized this space by eliminating the requirement for cytotoxic copper catalysts[1][2]. By coupling the rapid, spontaneous kinetics of dibenzocyclooctyne (DBCO) with the exceptional photophysical properties of Cyanine5 (Cy5), researchers can achieve deep-tissue, high-contrast imaging. This technical guide dissects the mechanistic principles, kinetic data, and self-validating experimental protocols required to master Cy5-DBCO bioconjugation.

Mechanistic Foundations of SPAAC

The classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient but restricted in live-cell applications due to the inherent toxicity of the copper(I) catalyst, which induces oxidative stress[1][2]. SPAAC circumvents this limitation by utilizing the inherent thermodynamic instability of cyclooctynes[1].

The reaction between an azide (the 1,3-dipole) and a strained alkyne (the dipolarophile) proceeds via a concerted [3+2] cycloaddition[1]. The activation energy of this reaction is significantly lowered by the release of approximately 18 kcal/mol of ring strain upon the formation of the less strained 1,2,3-triazole linkage[1]. Because this reaction is driven purely by orbital interactions (HOMO-LUMO) and the relief of geometric strain, it operates autonomously without any auxiliary reagents, making it a perfectly bioorthogonal system[1].

Logical mechanism of SPAAC driven by ring strain release and orbital interactions.

Kinetic Profiling: The Causality Behind DBCO Selection

Not all cyclooctynes are created equal. The choice of the alkyne dictates the reaction rate, stability, and hydrophobicity of the probe. DBCO features two fused benzene rings that increase the sp-bond angle deformation on the alkyne backbone, resulting in highly favorable reaction kinetics.

When designing an experiment, the choice between DBCO and other cyclooctynes like bicyclo[6.1.0]nonyne (BCN) must be driven by the nature of the target azide. DBCO exhibits superior second-order rate constants with the aliphatic azides typically used in metabolic labeling (e.g., benzyl azide derivatives)[3]. Conversely, BCN is kinetically favored when reacting with aromatic azides due to inverse-electron demand orbital interactions[4].

Table 1: Kinetic Comparison of Cyclooctynes

| Cyclooctyne | Azide Type | Second-Order Rate Constant (k₂) | Experimental Causality / Application |

| DBCO | Aliphatic (e.g., Benzyl azide) | 0.24 - 0.31 M⁻¹s⁻¹ | Optimal for standard metabolic labeling [3] |

| BCN | Aliphatic (e.g., Benzyl azide) | 0.07 - 0.18 M⁻¹s⁻¹ | Used when reducing environments threaten DBCO stability[3] |

| BCN | Aromatic (e.g., Phenyl azide) | ~0.20 M⁻¹s⁻¹ | Preferred for specialized aromatic azide probes[4] |

Photophysical Superiority of Cyanine5 DBCO

For precision fluorescence imaging, the reporter molecule must offer high signal-to-noise ratios while avoiding the autofluorescence commonly observed in biological tissues at lower wavelengths. Cy5-DBCO is a far-red/near-infrared (NIR) fluorescent probe that perfectly fulfills these criteria[5][6]. Furthermore, its fluorescence remains highly stable and pH-insensitive across a broad physiological range, ensuring reliable quantification even in acidic organelles like lysosomes[6].

Table 2: Photophysical Properties of Cy5 DBCO

| Property | Value | Clinical/Experimental Significance |

| Excitation Maximum | ~646 - 649 nm | Compatible with standard 633 nm or 647 nm laser lines[6] |

| Emission Maximum | ~666 - 670 nm | Deep tissue penetration, circumvents cellular autofluorescence[6] |

| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | Exceptionally bright signal, ideal for low-abundance targets[6] |

| pH Stability | pH 4.0 - 10.0 | Reliable fluorescence regardless of intracellular compartmentalization[6] |

Experimental Design & Self-Validating Protocols

A robust protocol must be a self-validating system. This means incorporating strict negative controls and understanding the causality behind every reagent choice. For instance, buffer selection plays a critical role in SPAAC kinetics. Recent spectrophotometric data demonstrates that HEPES buffer (pH 7) yields significantly higher reaction rates (0.55–1.22 M⁻¹s⁻¹) compared to standard PBS (0.32–0.85 M⁻¹s⁻¹)[7]. Therefore, transitioning to HEPES is a deliberate choice to optimize labeling efficiency.

Step-by-step workflow for bioorthogonal cell surface labeling using Cy5-DBCO.

Detailed Methodology: Live-Cell Surface Glycan Labeling

Note: This protocol is designed for adherent mammalian cells (e.g., A549 cells)[5].

-

Metabolic Labeling (Azide Incorporation):

-

Incubate cells in standard culture media supplemented with 50 µM Ac₄ManNAz (an azide-modified sugar) for 48 hours.

-

Self-Validation Control: Maintain a parallel control culture treated with vehicle (DMSO) only. This negative control is critical to establish the baseline of non-specific DBCO hydrophobic binding, ensuring that any detected fluorescence in the experimental group is exclusively due to the SPAAC reaction.

-

-

Stringent Washing:

-

Wash cells 3x with DPBS containing 1% BSA.

-

Causality: BSA blocks non-specific protein binding sites. The stringent wash removes unconjugated Ac₄ManNAz from the extracellular space, which would otherwise competitively react with and quench the Cy5-DBCO reagent.

-

-

SPAAC Ligation:

-

Dilute Cy5-DBCO stock (initially 20 mM in DMSO) to a final working concentration of 20 µM in HEPES buffer (pH 7.4) or serum-free medium[5][7].

-

Incubate the cells with the probe for 1 hour at 37°C in the dark[5].

-

Causality: HEPES provides superior reaction kinetics[7]. A concentration of 20 µM ensures rapid saturation of azide targets; exceeding 50 µM risks driving non-specific hydrophobic interactions of the DBCO moiety with the lipid bilayer[5].

-

-

Fixation & Quenching:

-

Wash cells 3x with DPBS to remove unreacted Cy5-DBCO.

-

Fix with 4% paraformaldehyde for 15 minutes at room temperature[5].

-

Self-Validation Control: The fixation step locks the conjugated glycoproteins in place, preventing artifactual receptor internalization or redistribution during the imaging process.

-

-

Confocal Imaging:

Conclusion

The integration of SPAAC with Cyanine5 DBCO represents the pinnacle of bioorthogonal chemistry for fluorescence imaging. By understanding the thermodynamic drivers of ring strain, the kinetic nuances between cyclooctynes, and the photophysical advantages of the Cy5 fluorophore, researchers can execute highly specific, self-validating bioconjugation workflows. Adhering to optimized conditions—such as utilizing HEPES buffer and strict stoichiometric controls—ensures that the resulting data is both robust and reproducible.

References

- Principles of Copper-Free Click Chemistry (SPAAC)

- Understanding strain-promoted alkyne-azide cycloaddition (SPAAC)

- A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO - Benchchem URL

- Oxidation-Induced “One-Pot” Click Chemistry (BCN vs DBCO kinetics)

- The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing URL

- Cyanine5 DBCO hexafluorophosphate Protocol & Properties - MedChemExpress URL

- Cy5 DBCO Specifications - Vector Labs URL

Sources

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to Cyanine5 DBCO: Revolutionizing Bioorthogonal Labeling

Abstract

In the intricate landscape of modern biological research and drug development, the ability to specifically and benignly label biomolecules within their native environments is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with innate biochemical processes, has provided a powerful toolkit for this purpose.[1][2] Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out for its efficiency and biocompatibility.[3][4] This guide provides an in-depth technical analysis of Cyanine5 Dibenzocyclooctyne (Cy5 DBCO), a state-of-the-art fluorescent probe that leverages SPAAC for advanced bio-labeling. We will explore the fundamental advantages of this reagent, grounded in its unique chemical and photophysical properties, and provide field-proven protocols to empower researchers in their experimental designs.

The Principle: Bioorthogonality and the Power of Copper-Free Click Chemistry

The term "bioorthogonal" refers to a chemical reaction that is inert to the vast array of functional groups present in a biological system, thereby ensuring that the labeling reaction proceeds only between the intended molecular partners.[1] The initial iteration of the popular azide-alkyne cycloaddition required a copper(I) catalyst (CuAAC), which, despite its efficiency, posed a significant challenge due to the inherent cytotoxicity of copper, limiting its application in live cells and organisms.[3][4]

The development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was a watershed moment, eliminating the need for a toxic catalyst.[3][4] SPAAC utilizes a strained cyclooctyne, such as DBCO, which contains approximately 18 kcal/mol of intrinsic ring strain.[] This high energy state provides the thermodynamic driving force for a rapid and spontaneous [3+2] cycloaddition reaction with an azide-functionalized molecule, forming a stable triazole linkage under physiological conditions.[4][]

This catalyst-free nature is the cornerstone of the technology, making reagents like Cyanine5 DBCO exceptionally well-suited for the nuanced demands of live-cell imaging and in vivo studies.[3][6]

Core Advantages of the Cyanine5 DBCO Conjugate

The efficacy of Cyanine5 DBCO stems from the synergistic combination of the highly reactive DBCO moiety and the exceptional photophysical properties of the Cyanine5 fluorophore.

Unparalleled Biocompatibility

The primary advantage of the DBCO-azide reaction is its bioorthogonality, driven by the absence of a copper catalyst.[3][6] This allows researchers to conduct labeling in living cells, tissues, and even whole organisms without perturbing normal physiology or inducing toxicity associated with heavy metals.[7][8] This feature is not merely an improvement but a transformative step, enabling longitudinal studies of dynamic biological processes in their native context.[9][10]

Rapid and Efficient Reaction Kinetics

Among the various strained cyclooctynes, DBCO is renowned for its high reaction rates with azides.[11][12][13] This rapid kinetic profile is critical for effective labeling, especially when dealing with low-abundance targets or dynamic systems where prolonged incubation times are not feasible. The reaction proceeds efficiently at physiological temperature and pH, forming a stable covalent bond in as little as 30-60 minutes in many cellular applications.[3][6][14] The fast kinetics ensure a high labeling yield, which translates to a stronger signal and improved sensitivity in detection assays.[13]

Superior Photophysical Profile of Cyanine5

The choice of fluorophore is as critical as the conjugation chemistry. Cyanine5 is a far-red emitting dye that offers several distinct advantages for biological imaging.[14][15]

-

Reduced Autofluorescence: Biological specimens inherently exhibit autofluorescence, primarily in the blue and green regions of the spectrum. By exciting and detecting in the far-red/near-infrared (NIR) range (Ex/Em: ~649/666 nm), Cy5 significantly minimizes this background noise, leading to a much higher signal-to-background ratio.[14][16]

-

High Molar Extinction Coefficient: Cy5 possesses a very high extinction coefficient (≥250,000 M⁻¹cm⁻¹), meaning it absorbs light very efficiently.[17] This contributes to its exceptional brightness.

-

Photostability and pH Insensitivity: The Cy5 fluorophore exhibits good photostability, resisting photobleaching during extended imaging sessions.[18] Furthermore, its fluorescence is stable over a broad pH range (pH 4 to 10), ensuring reliable performance in various biological compartments and buffers.[17][19]

| Property | Value | Source |

| Excitation Maximum (λex) | ~649 nm | [17] |

| Emission Maximum (λem) | ~666 nm | [17] |

| Molar Extinction Coefficient (ε) | ≥250,000 M⁻¹cm⁻¹ | [17] |

| Recommended Laser Lines | 633 nm, 647 nm | [17] |

| Solubility | Water, DMSO, DMF | [16][17] |

| Storage Conditions | -20°C, Desiccated, Protected from light | [11][16] |

Table 1: Key Photophysical and Chemical Properties of Cyanine5 DBCO.

High Specificity and Minimal Off-Target Reactions

The azide and DBCO groups are abiotic; they are not naturally present in biological systems.[20] This ensures that the labeling reaction is highly specific, with minimal off-target binding.[3] While some studies note that under certain conditions, DBCO can react non-specifically with thiol groups (cysteine residues), this reactivity is significantly slower than the azide-alkyne cycloaddition.[21] Proper experimental design, including appropriate controls, can easily distinguish specific SPAAC-mediated labeling from low-level non-specific interactions.[21][22]

Field-Proven Methodology: Metabolic Glycoengineering and Cell Surface Labeling

A powerful application of Cyanine5 DBCO is the visualization of glycans on the surface of living cells. This is achieved through metabolic glycoengineering, where cells are cultured with an unnatural sugar modified with an azide group. This azido-sugar is processed by the cell's metabolic machinery and incorporated into cell-surface glycans, effectively displaying an azide "handle" for subsequent labeling.

Experimental Workflow

Detailed Protocol: Live Cell Surface Labeling

This protocol provides a general guideline for labeling mammalian cells. Optimization is recommended for specific cell lines and experimental goals.[7]

-

Metabolic Incorporation of Azides:

-

Seed mammalian cells of interest onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy).

-

Culture cells in media containing an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), at a final concentration of 25-50 µM.[7]

-

Incubate for 2-3 days to allow for metabolic incorporation and presentation of azide groups on the cell surface.[7][10]

-

-

Cell Preparation:

-

Gently aspirate the culture medium.

-

Wash the cells twice with warm, serum-containing medium or Dulbecco's Phosphate-Buffered Saline (DPBS) to remove unincorporated azido-sugar.[7]

-

-

Cyanine5 DBCO Labeling:

-

Prepare a fresh solution of Cyanine5 DBCO in a suitable buffer (e.g., DPBS or live-cell imaging buffer) at a final concentration of 5-20 µM.[7][14]

-

Self-Validation Control: Prepare a parallel culture of cells that were not treated with Ac4ManNAz. Incubating these cells with Cyanine5 DBCO will serve as a negative control to assess non-specific binding.[22]

-

Incubate the cells with the Cyanine5 DBCO solution for 30-60 minutes at 37°C, protected from light.[3]

-

-

Washing and Imaging:

Advanced Applications and Considerations

The utility of Cyanine5 DBCO extends far beyond cell surface labeling. Its robust nature and far-red emission make it a reagent of choice for a variety of demanding applications.

In Vivo Imaging

The NIR properties of Cyanine5 are highly advantageous for in vivo imaging, as light in this spectral window can penetrate tissue more deeply with less scattering and absorption. Researchers have successfully used intravenously injected DBCO-Cy5 to label azide-modified cells and biomolecules directly within living animals, enabling the tracking of cells and the imaging of metabolic processes in real-time.[9][10] This approach has proven invaluable for studies in oncology, neuroscience, and immunology.[9]

Comparative Analysis: DBCO vs. BCN

While DBCO is a popular choice, other cyclooctynes like BCN (Bicyclo[6.1.0]nonyne) are also available. The choice depends on specific experimental needs.

| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | Rationale for Choice |

| Reaction Kinetics | Generally faster with aliphatic azides.[12] | Can be faster with aromatic azides.[12] | For most biological applications involving metabolically incorporated azides (aliphatic), DBCO offers superior speed. |

| Structure & Size | Bulky, aromatic, more hydrophobic.[3] | Compact, non-aromatic, more hydrophilic.[3] | BCN may be preferred if the larger size and hydrophobicity of DBCO could potentially perturb the function of a small target biomolecule. |

| Stability | Good stability.[11] | Generally considered more stable.[20] | For long-term experiments or harsh conditions, BCN might offer a slight stability advantage. |

Table 2: Comparative analysis of DBCO and BCN cyclooctynes.

Conclusion

Cyanine5 DBCO represents a convergence of optimized chemical reactivity and superior fluorophore technology. Its core advantages—biocompatibility, rapid kinetics, high specificity, and excellent photophysical properties—make it an indispensable tool for researchers, scientists, and drug development professionals. By enabling the precise and minimally invasive labeling of biomolecules in complex biological systems, from single cells to whole organisms, Cyanine5 DBCO continues to push the boundaries of what is possible in biological discovery and therapeutic innovation.

References

-

Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications (RSC Publishing). [Link]

-

Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity. PMC. [Link]

-

Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

-

Oxidation-Induced “One-Pot” Click Chemistry. PMC. [Link]

-

Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. PMC. [Link]

-

Chemical and biological kinetics of click chemistry reactions for surface modification of Feraheme nanoparticles. Journal of Nuclear Medicine. [Link]

-

Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye. PMC. [Link]

-

Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. PMC. [Link]

-

CYanine - DBCO. Interchim. [Link]

-

Cy5.5 DBCO - 100 MG. Tebubio. [Link]

-

From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. Bioconjugate Chemistry - ACS Publications. [Link]

-

Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Interchim. [Link]

-

Bioorthogonal Chemistry in Cellular Organelles. PMC - NIH. [Link]

-

Is there anyone familiar with DNA labeling using Cu-free click reaction?. ResearchGate. [Link]

-

Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. ACS Publications. [Link]

-

Multiplex Detection of Functional G Protein-Coupled Receptors Harboring Site-Specifically Modified Unnatural Amino Acids. PMC. [Link]

-

Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation. PMC - NIH. [Link]

-

Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

-

In Vitro and In Vivo Metabolic Tagging and Modulation of Platelets. ResearchGate. [Link]

-

Does anyone has experience on strain-promoted click reaction with DBCO-agarose beads?. ResearchGate. [Link]

Sources

- 1. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 6. Cy5 DBCO, surface labeling of live cells | GeneCopoeia™ [genecopoeia.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. interchim.fr [interchim.fr]

- 15. vectorlabs.com [vectorlabs.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. avantiresearch.com [avantiresearch.com]

- 19. vectorlabs.com [vectorlabs.com]

- 20. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 21. help.lumiprobe.com [help.lumiprobe.com]

- 22. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Cyanine5-DBCO Bioconjugation: A Technical Guide to Solubility, Stability, and Stoichiometry

Topic: Cyanine5 DBCO Solubility and Stability in Aqueous Buffers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conjugation of Cyanine5 (Cy5) to Dibenzocyclooctyne (DBCO) creates a powerful tool for copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1] However, this fusion creates a physicochemical paradox: the hydrophobicity of the DBCO moiety conflicts with the aggregation tendencies of the Cy5 fluorophore in aqueous environments. This guide provides a field-proven framework for navigating these solubility challenges, preventing hydrolytic degradation, and executing self-validating labeling protocols.

Part 1: The Physicochemical Paradox

To master Cy5-DBCO labeling, one must first understand the competing forces at play in the molecule.

-

The Aggregation Driver (Cy5): Cyanine dyes are planar, aromatic systems. In aqueous buffers (high dielectric constant), they thermodynamically favor stacking into "H-dimers" (face-to-face stacking).

-

Consequence: H-dimers are non-fluorescent (quenched) and exhibit a hypsochromic (blue) shift in absorption (typically ~600 nm vs. the monomeric ~646 nm).

-

-

The Hydrophobic Driver (DBCO): The strained cyclooctyne ring is inherently hydrophobic.

-

Consequence: Attaching DBCO to Cy5 reduces the overall water solubility of the dye, increasing the risk of micro-precipitation in standard buffers like PBS.

-

Technical Insight: While "Sulfo-Cy5" variants are water-soluble, the addition of DBCO often tips the balance back toward hydrophobicity. Therefore, relying solely on aqueous buffers for stock solutions is a primary cause of experimental inconsistency.

Part 2: Solubility Optimization & Aggregation Control

To ensure consistent labeling, you must control the solvent environment to favor the monomeric state of the fluorophore while maintaining the solubility of the reactive group.

The "Organic Pulse" Strategy

Never dissolve Cy5-DBCO directly in aqueous buffer. Use the following solvent hierarchy:

| Step | Solvent System | Purpose | Target Concentration |

| 1. Stock Solubilization | Anhydrous DMSO or DMF | Solubilizes DBCO; prevents H-dimer formation. | 5 – 10 mM |

| 2.[2] Intermediate Dilution | 10-20% DMSO in Water | Transitional step to prevent "shock" precipitation. | 0.5 – 1 mM |

| 3. Final Reaction | Aqueous Buffer (PBS/Tris) + <5% DMSO | Physiological compatibility for the biomolecule. | 10 – 50 µM |

Visualizing the Aggregation Mechanism

The following diagram illustrates the equilibrium between the fluorescent monomer and the quenched dimer, controlled by solvent polarity and ionic strength.

Caption: Figure 1. The reversible equilibrium between active monomers and quenched H-dimers is dictated by solvent polarity. High ionic strength promotes stacking; organic co-solvents disrupt it.

Part 3: Stability Dynamics

Stability must be evaluated across three vectors: Chemical (Hydrolysis), Reactivity (Off-target), and Photophysical.

Hydrolytic Stability

-

The Risk: While the DBCO ring itself is relatively stable in neutral buffers, the linker connecting Cy5 to DBCO (often an amide or ester) can hydrolyze over time.

-

Data Point: In PBS (pH 7.4), DBCO reagents typically retain >90% reactivity for 24-48 hours at 4°C. However, at 37°C or pH > 8.5, degradation accelerates significantly.[3]

-

Protocol: Always prepare working dilutions fresh. Do not store aqueous dilutions.

Thiol-Yne Side Reactions

A critical but often overlooked instability is the reaction of DBCO with free thiols (e.g., Cysteine) via the thiol-yne reaction.[1][4]

-

Mechanism: While SPAAC (Azide-DBCO) is faster, the thiol-yne reaction can occur in thiol-rich environments (e.g., intracellular labeling or serum).

-

Mitigation: If labeling cysteine-rich proteins, alkylate free thiols (e.g., with iodoacetamide) prior to adding DBCO-Cy5, or ensure the Azide-DBCO reaction time is kept short (<4 hours).

Acid Sensitivity

DBCO is unstable in strong acids.[3]

-

Warning: Do not expose DBCO-Cy5 to TFA (Trifluoroacetic acid) concentrations >10% without specific stabilizing additives (like copper salts), as this causes rearrangement of the cyclooctyne ring, rendering it non-reactive.

Part 4: The Self-Validating Labeling Protocol

This protocol is designed as a self-validating system. It includes checkpoints to ensure the dye is active and the reaction is successful.

Materials

-

Target: Azide-labeled biomolecule (Protein, DNA, or Cell surface).

-

Reagent: Cy5-DBCO (dissolved in anhydrous DMSO at 10 mM).

-

Buffer: PBS pH 7.4 (Avoid Azide-containing buffers like Sodium Azide).

Workflow Diagram

Caption: Figure 2. Step-by-step workflow for SPAAC labeling. The "Scavenging" step using Azide-Agarose is a high-integrity method to remove excess dye without extensive dialysis.

Detailed Methodology

Step 1: Stoichiometry Calculation For efficient labeling without inducing hydrophobic aggregation of the protein:

-

Antibodies/Proteins: Use 1.5 to 4-fold molar excess of Cy5-DBCO over the azide group.

-

Oligonucleotides: Use 5 to 10-fold molar excess .

Step 2: Reaction Initiation

-

Dilute the 10 mM Cy5-DBCO DMSO stock into the reaction mixture.

-

Critical Check: Ensure the final DMSO concentration is < 10% (v/v) to protect the protein, but > 2% to prevent Cy5 H-dimer formation.

-

Vortex gently immediately upon addition.

Step 3: Incubation

-

Incubate for 1 to 4 hours at Room Temperature or Overnight at 4°C .

-

Protect from light (foil wrap).

Step 4: Purification & Validation (The Checkpoint) Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

-

Validation Calculation (Degree of Labeling - DOL):

Part 5: Troubleshooting & Storage

| Issue | Probable Cause | Corrective Action |

| Precipitate in Tube | Hydrophobic aggregation of DBCO or H-dimers of Cy5. | Increase DMSO to 10-20% during the reaction. Ensure stock was anhydrous. |

| Low Fluorescence | Fluorescence quenching due to H-dimers (high DOL). | Lower the molar excess of dye. Aim for DOL 1-2 for antibodies. |

| No Labeling | DBCO hydrolysis or Azide degradation. | Use fresh DBCO stock.[7] Verify Azide presence with a control reaction. |

| High Background | Non-specific hydrophobic binding. | Add 0.1% Tween-20 to wash buffers. Use Azide-Agarose to scavenge free dye.[8] |

Storage of Cy5-DBCO:

-

Solid: -20°C, Desiccated, Dark (Stable for 12 months).[5][9]

-

DMSO Stock: -20°C, Desiccated (Stable for 3-6 months).

-

Aqueous Solution: Unstable. Discard after use.

References

-

Barawi, M., et al. (2018). Tubular J-aggregates of a new thiacarbocyanine Cy5 dye for the far-red spectral region.[10] Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Glen Research. (n.d.). Dibenzocyclooctyl (DBCO) Copper-Free Click Chemistry: Synthesis and Deprotection.[11] Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Tubular J-aggregates of a new thiacarbocyanine Cy5 dye for the far-red spectral region – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. glenresearch.com [glenresearch.com]

Technical Guide: The Role of the DBCO Moiety in Cyanine5-DBCO Systems

Executive Summary

Cyanine5 DBCO (Cy5-DBCO) represents a convergence of two high-impact technologies: far-red fluorescence imaging and strain-promoted bioorthogonal chemistry. This guide deconstructs the molecule into its functional cores—the Dibenzocyclooctyne (DBCO) driver and the Cyanine5 (Cy5) payload—to explain how they enable copper-free labeling in live biological systems.

The DBCO group acts as a "spring-loaded" chemical trap, utilizing ring strain to react specifically with azides without the need for toxic copper catalysts.[1][][3][4] This characteristic makes Cy5-DBCO a gold standard for live-cell imaging, metabolic labeling, and antibody-drug conjugate (ADC) development where physiological stability and low background are paramount.

The Chemistry of Bioorthogonality: Why DBCO?

Traditional "Click Chemistry" (CuAAC) relies on Copper(I) to catalyze the reaction between an alkyne and an azide.[1] While efficient, Copper(I) is cytotoxic, causing oxidative stress and membrane damage in live cells.

DBCO (Dibenzocyclooctyne) solves this by eliminating the catalyst entirely.

The "Spring-Loaded" Mechanism (SPAAC)

The driving force behind DBCO is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1][]

-

Ring Strain: The eight-membered ring of DBCO is forced into a highly strained conformation (bond angle deformation ~160° at the alkyne, compared to the ideal 180°).

-

Energy Release: This strain creates a high ground-state energy (~18 kcal/mol of ring strain). When an azide approaches, the formation of the triazole ring releases this strain, lowering the activation energy of the reaction significantly.[5]

-

Result: The reaction proceeds spontaneously at physiological temperature and pH.[4]

Kinetic Profiling

The reaction kinetics of DBCO are defined by its second-order rate constant (

| Cyclooctyne Variant | Hydrophobicity | Specificity Notes | |

| DBCO (ADIBO) | 0.3 – 1.0 | High | Fastest with aliphatic azides (biomolecules). |

| BCN (endo) | 0.1 – 0.3 | Moderate | Slower with aliphatic azides; faster with aromatic azides. |

| DIBO | 0.05 – 0.1 | High | Slower kinetics; bulkier structure. |

Senior Scientist Insight: While BCN is less hydrophobic, DBCO is often preferred for cell-surface labeling because its reaction rate with aliphatic azides (common in metabolic labeling reporters like ManNAz) is superior.

Cyanine5: The Photophysical Payload

The "Cy5" moiety provides the readout. Its selection is not arbitrary; it is tuned for biological transparency.

-

Spectral Window: Cy5 emits in the far-red (650–670 nm) .[7]

-

Tissue Penetration: Biological tissues (hemoglobin, water, melanin) absorb minimally in this region, drastically reducing autofluorescence background compared to GFP/FITC.

-

Photostability: Cy5 is robust against photobleaching, allowing for time-lapse imaging.

Key Spectral Data:

-

Excitation Max: ~646 nm[8]

-

Emission Max: ~662 nm[8]

-

Extinction Coefficient (

): ~250,000 L -

Quantum Yield (

): ~0.20

Mechanism of Action

The diagram below illustrates the SPAAC mechanism where the strained alkyne of DBCO reacts with an azide-labeled biomolecule to form a stable triazole linkage.

Figure 1: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism driven by DBCO ring strain.

Experimental Workflow: Live Cell Metabolic Labeling

This protocol validates the utility of Cy5-DBCO in visualizing cell-surface glycans.

Workflow Logic

-

Metabolic Incorporation: Cells are fed an azide-sugar (e.g., Ac

ManNAz).[3] The cellular machinery processes this and displays azide-sialic acids on the surface. -

Bioorthogonal Labeling: Cy5-DBCO is added. It reacts only with the azides.

-

Imaging: Unreacted dye is washed away (or quenched), and cells are imaged.

Figure 2: Step-by-step workflow for metabolic labeling of live cells using Cy5-DBCO.

Detailed Protocol

-

Seed Cells: Culture cells (e.g., HeLa, CHO) to ~70% confluence.

-

Azide Loading: Treat cells with 50 µM Ac

ManNAz (tetraacetylated N-azidoacetylmannosamine) for 24–48 hours. Control: Treat cells with vehicle (DMSO) only. -

Labeling:

-

Wash cells 2x with warm PBS + 1% FBS.

-

Prepare 20 µM Cy5-DBCO in media or PBS.

-

Add to cells and incubate for 30–60 minutes at 37°C.

-

-

Washing: Wash 3x with PBS to remove unbound probe.

-

Imaging: Image immediately in live-cell buffer or fix with 4% Paraformaldehyde (PFA) for 15 mins.

Critical Parameters & Troubleshooting

Success with DBCO requires managing its hydrophobicity and reactivity profile.

Stability and Side Reactions

-

Thiol Sensitivity: DBCO can react with free thiols (e.g., Glutathione, Cysteine) via a thiol-yne reaction, though this is much slower than the azide click reaction.

-

Implication: Avoid buffers with high thiol content during long incubations.

-

-

Reducing Agents: Avoid TCEP and DTT during the click reaction. Azides are reduced to amines by TCEP (Staudinger reduction), destroying the reaction partner.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background | Hydrophobic aggregation of DBCO | Use Cy5-DBCO with a PEG4 linker to increase solubility. Wash with buffer containing 1% BSA. |

| No Signal | Azide reduction | Ensure no TCEP/DTT is present. Check azide-sugar incorporation efficiency. |

| Precipitation | Low solubility in aqueous buffer | Dissolve stock in DMSO/DMF first, then dilute into aqueous buffer. Keep DMSO < 5%. |

| Slow Reaction | Steric hindrance | DBCO is bulky. Ensure the azide is accessible (use a linker on the azide side if possible). |

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. Link

-

Debets, M. F., et al. (2011). "Bioconjugation with Strained Alkyne and Azide: A Comparative Study." ChemBioChem. Link

-

Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition. Link

-

Lumiprobe Corporation. "Cyanine5 DBCO: Technical Datasheet and Spectral Properties." Link

-

Click Chemistry Tools. "DBCO Reagents: Kinetics and Stability Guide." Link

Sources

- 1. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 8. lumiprobe.com [lumiprobe.com]

- 9. vectorlabs.com [vectorlabs.com]

Engineering Bioorthogonal Fluorescence: An In-Depth Guide to Bioconjugation with Cyanine5 DBCO

Executive Summary

In the rapidly evolving landscape of molecular imaging and targeted drug development, the ability to covalently label biomolecules without disrupting their native physiological function is paramount. Cyanine5 DBCO (Dibenzocyclooctyne) represents a pinnacle of bioorthogonal chemistry, merging the brilliant far-red photophysics of the Cyanine5 fluorophore with the ultrafast, catalyst-free kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This technical guide explores the mechanistic foundations, kinetic variables, and self-validating experimental protocols required to successfully execute Cy5-DBCO bioconjugation.

Mechanistic Foundations: The "Why" Behind the Chemistry

The SPAAC Advantage Over CuAAC

Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has historically been the standard for "click" bioconjugation. However, the requirement for a cytotoxic Cu(I) catalyst severely limits its utility in live-cell, in vivo, and sensitive protein applications. Copper generates reactive oxygen species (ROS) that can degrade nucleic acids and denature delicate tertiary protein structures[1].

SPAAC circumvents this toxicity by utilizing highly strained cyclooctynes[2]. The incorporation of an alkyne into an eight-membered dibenzocyclooctyne (DBCO) ring introduces approximately 18 kcal/mol of thermodynamic ring strain[1]. The release of this strain acts as the driving force for the [3+2] dipolar cycloaddition with azides. This allows the reaction to proceed rapidly at ambient temperatures and physiological pH without the need for any exogenous metal catalysts, thereby preserving biomolecule integrity and cellular viability[1].

Photophysical Supremacy of Cyanine5

For tracking bioconjugates, Cyanine5 (Cy5) is a highly favored far-red fluorescent dye. Its emission in the far-red spectrum minimizes interference from biological autofluorescence, enabling deep tissue penetration for in vivo imaging. Cy5 is characterized by an exceptionally high molar extinction coefficient, ensuring brilliant fluorescence and high signal-to-noise ratios even at low labeling densities.

Quantitative Data: Photophysics and Kinetics

Understanding the precise physical parameters of your reagents is the first step in designing a reproducible assay. Below are the consolidated photophysical properties of Cy5 and the kinetic parameters of the SPAAC reaction.

Table 1: Photophysical Properties of Cyanine5

| Property | Value |

|---|---|

| Excitation Maximum (λex) | 649 nm |

| Emission Maximum (λem) | 666 nm |

| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.2 |

| A280 Correction Factor | 0.04 |

Table 2: SPAAC Kinetic Parameters by Buffer System (at 37 °C) [3]

| Buffer System | pH | Average Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|---|

| HEPES | 7.4 | 0.55 – 1.22 |

| PBS | 7.4 | 0.32 – 0.85 |

| DMEM (Cell Media) | 7.4 | 0.59 – 0.97 |

| RPMI (Cell Media) | 7.4 | 0.27 – 0.77 |

Causality in Experimental Design: Buffer and Solvent Selection

A common pitfall in bioconjugation is treating all physiological buffers as kinetically equal. The causality behind reaction efficiency is heavily dependent on the microenvironment. Recent kinetic analyses demonstrate that buffer selection fundamentally alters SPAAC reaction rates[3].

Reactions conducted in HEPES buffer exhibit significantly higher second-order rate constants compared to standard PBS, yielding an average rate increase of 37%[3]. This is a critical design choice when working with low-concentration protein targets where pseudo-first-order kinetics are difficult to achieve. Furthermore, for in vitro cellular labeling, DMEM media consistently outperforms RPMI, yielding up to 122% faster kinetics depending on the azide's electron-donating capacity[3]. When conjugating hydrophobic polymer-drug platforms, organic solvents like 100% DMSO can be employed to maintain solubility during the conjugation process without hindering the SPAAC mechanism[4].

Self-Validating Experimental Protocol

This methodology details the conjugation of Cy5-DBCO to an azide-modified protein. It is structured as a self-validating system: the protocol is not complete until empirical UV-Vis measurements confirm the theoretical stoichiometry.

Step 1: Preparation of the Azide-Modified Target

Ensure the target protein is functionalized with an azide group (e.g., via NHS-PEG4-Azide) and purified into HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) to maximize SPAAC kinetics[3]. Determine the initial protein concentration using a BCA assay.

Step 2: SPAAC Reaction Setup

Reconstitute Cy5-DBCO in anhydrous DMSO to create a 10 mM stock. Add the Cy5-DBCO to the protein solution at a 2:1 to 5:1 molar excess[4]. Ensure the final DMSO concentration does not exceed 5-10% (v/v) to prevent protein denaturation. Incubate the reaction at room temperature for 2 to 24 hours under continuous agitation, strictly protected from light to prevent photobleaching[4].

Step 3: Purification

Unreacted Cy5-DBCO must be thoroughly removed to prevent background fluorescence. Purify the conjugate via Size Exclusion Chromatography (SEC) using a desalting column, or via dialysis using regenerated cellulose tubing against a suitable storage buffer[4].

Step 4: Validation via Degree of Labeling (DoL)

To validate the success of the conjugation, measure the absorbance of the purified conjugate at 280 nm (for the protein) and 649 nm (for the Cy5 dye). Calculate the exact Degree of Labeling (DoL) using the following self-validating formulas:

-

Dye Molarity: [Cy5] = A649 / 250,000

-

Protein Molarity: [Protein] = (A280 - (A649 * 0.04)) / ε_protein

-

Degree of Labeling: DoL = [Cy5] / [Protein]

Note: The 0.04 factor corrects for the baseline absorbance of Cy5 at 280 nm, ensuring the protein concentration is not artificially inflated.

Visualizing the Workflows

Figure 1: Logical relationship of thermodynamic ring strain to SPAAC reaction kinetics.

Figure 2: Step-by-step experimental workflow for Cy5-DBCO bioconjugation and validation.

References

-

Title: Copper-free click chemistry for dynamic in vivo imaging Source: nih.gov (Proceedings of the National Academy of Sciences) URL: 1

-

Title: Cyanine 5, SE | Fluorescent Dyes Source: rndsystems.com / Tocris Bioscience URL:

-

Title: The effects of buffer, pH, and temperature upon SPAAC reaction rates Source: rsc.org (RSC Advances) URL: 3

-

Title: STING-Activating Polymer-Drug Conjugates for Cancer Immunotherapy Source: biorxiv.org URL: 4

-

Title: DBCO Reagents Source: broadpharm.com URL: 2

Sources

- 1. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DBCO | BroadPharm [broadpharm.com]

- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]

- 4. biorxiv.org [biorxiv.org]

Methodological & Application

Cyanine5 DBCO protocol for labeling proteins and antibodies

Application Note: High-Fidelity Protein Labeling via Copper-Free Click Chemistry (Cyanine5-DBCO)

Abstract

This application note details the methodology for fluorescently labeling proteins and antibodies using Cyanine5-DBCO (Cy5-DBCO).[1] Unlike traditional NHS-ester labeling, which randomly targets surface amines, this protocol utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This two-step "click" chemistry approach offers superior control over the Degree of Labeling (DOL), prevents cross-reactivity in complex biological media, and eliminates the need for cytotoxic copper catalysts. This guide covers the initial functionalization of the protein with an azide moiety, followed by the specific conjugation of Cy5-DBCO, ensuring a robust, self-validating workflow.

Introduction & Mechanism

The core of this protocol is the bioorthogonal reaction between a Dibenzocyclooctyne (DBCO) moiety and an Azide .[2]

-

The Reagent: Cyanine5-DBCO is a far-red fluorescent dye (

nm) tethered to a strained cyclooctyne ring. -

The Target: Native proteins do not contain azides.[3] Therefore, the protein must first be "primed" by reacting surface lysines with an NHS-Azide linker.

-

The Reaction: The strained DBCO ring reacts spontaneously with the azide group to form a stable triazole linkage. This reaction is copper-free , protecting proteins from oxidative damage and denaturation often associated with copper-catalyzed click chemistry (CuAAC).

Strategic Advantages

-

Bioorthogonality: The DBCO-Azide pair is inert to natural biological functional groups (amines, thiols, hydroxyls), reducing background noise.

-

Controlled Stoichiometry: Separating the activation (NHS-Azide) from the labeling (DBCO-Cy5) allows for precise titration of dye density, preventing fluorescence quenching caused by over-labeling.

-

Stability: The resulting triazole bond is chemically and thermally stable, unlike maleimide-thiol linkages which can undergo retro-Michael addition.

Experimental Workflow

The process is divided into two critical phases: Azide-Functionalization and Cy5-DBCO Conjugation .

Figure 1: Two-step workflow converting a native antibody to a Cy5-labeled conjugate via SPAAC chemistry.

Materials & Reagents

| Reagent/Equipment | Specification | Purpose |

| Target Protein | IgG Antibody or Protein (>1 mg/mL) | Substrate for labeling.[4][5][6][7] Must be free of BSA/Gelatin. |

| NHS-PEG4-Azide | Heterobifunctional Crosslinker | Introduces azide "landing pads" to lysine residues. PEG spacer improves solubility. |

| Cyanine5-DBCO | Click-Reactive Dye | The fluorescent label.[1][8] |

| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Optimal pH for NHS ester reaction. Must be amine-free (No Tris/Glycine). |

| Reaction Buffer | 1X PBS, pH 7.2-7.4 | Physiological buffer for the click reaction. |

| Desalting Columns | 7K MWCO (e.g., Zeba™ Spin) | Removes unreacted NHS-Azide and excess Cy5-DBCO. |

| DMSO/DMF | Anhydrous | Solvent for dissolving hydrophobic linkers/dyes. |

Detailed Protocol

Phase 1: Azide-Functionalization of Protein

Goal: Modify surface lysines with azide groups.

-

Buffer Exchange (Critical):

-

If the protein is in Tris or contains BSA/Azide, buffer exchange into 0.1 M Sodium Bicarbonate (pH 8.3) using a desalting column.

-

Why? Primary amines (Tris) compete with the protein for the NHS ester. Sodium azide interferes with the click reaction later.

-

-

Reagent Preparation:

-

Dissolve NHS-PEG4-Azide in anhydrous DMSO to a concentration of 10 mM. Prepare immediately before use; NHS esters hydrolyze rapidly in water.

-

-

Reaction:

-

Add 10-20 molar equivalents of NHS-PEG4-Azide to the protein solution.

-

Example: For 100 µL of IgG (1 mg/mL, ~6.7 µM), add ~0.7-1.4 µL of 10 mM NHS-Azide.

-

Incubate for 1 hour at Room Temperature (RT) or 2 hours on ice.

-

-

Purification (Intermediate):

-

Remove excess NHS-Azide using a desalting column equilibrated with 1X PBS (pH 7.4) .

-

Result: You now have "Azide-Protein" in PBS.

-

Phase 2: Cyanine5-DBCO Click Reaction

Goal: Covalently attach the dye to the azide-modified protein.

-

Reagent Preparation:

-

Dissolve Cyanine5-DBCO in anhydrous DMSO to 10 mM.

-

-

Reaction:

-

Add 1.5 - 3.0 molar equivalents of Cy5-DBCO relative to the initial amount of NHS-Azide used, or simply use a 5-10 fold molar excess over the protein concentration.

-

Note: Since the click reaction is highly specific, a slight excess ensures complete labeling of all available azides.

-

Incubate for 4 hours at RT or Overnight at 4°C in the dark.

-

Why? SPAAC kinetics are slower than NHS reactions; longer incubation ensures maximum yield.

-

-

Final Purification:

-

Remove free Cy5-DBCO using a desalting column or dialysis against PBS.

-

Validation: The flow-through should be clear; the protein fraction should be blue/cyan.

-

Quality Control & Calculations

To validate the experiment, you must calculate the Degree of Labeling (DOL) . This determines how many Cy5 molecules are attached per protein molecule.[5][7]

Required Constants:

- (Protein): ~210,000 M⁻¹cm⁻¹ (at 280 nm).[2]

- (Dye): ~250,000 M⁻¹cm⁻¹ (at 650 nm).

-

CF (Correction Factor): 0.05 (Cy5 absorbs 5% of its max at 280 nm).

Measurement:

Measure Absorbance at 280 nm (

Step 1: Correct Protein Absorbance

Step 2: Calculate Molar Concentrations

Step 3: Calculate DOL

-

Target DOL: Optimal range is 2.0 – 4.0 dyes per antibody.

-

< 1.0: Under-labeled. Increase Cy5-DBCO molar excess or incubation time.

-

> 5.0: Over-labeled. Risk of precipitation and fluorescence quenching (self-quenching of dyes in close proximity).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low DOL (< 1.0) | Hydrolysis of NHS-Azide | Use fresh anhydrous DMSO; ensure buffer pH is > 8.0 during Phase 1. |

| Low DOL (< 1.0) | Incomplete Click Reaction | Extend Phase 2 incubation to overnight; ensure pH is neutral (7.0-7.5). |

| Precipitation | Over-labeling | Reduce NHS-Azide molar excess in Phase 1. Hydrophobic dyes can aggregate proteins. |

| No Fluorescence | Quenching | Check if DOL is too high (>6). If DOL is normal, verify the filter set (Cy5 Ex/Em: 650/670 nm). |

References

-

Thermo Fisher Scientific. EZ-Link™ DBCO Protein Labeling Kit User Guide.Link

-

Vector Laboratories. Cy5 DBCO Reagent Specifications and Protocols.Link

-

Click Chemistry Tools. DBCO-Cy5 Product Protocol and Application Note.Link

-

BroadPharm. Cy5 DBCO NHS Ester and Protein Labeling Guides.Link

-

Lumiprobe. Antibody Labeling with DBCO and Azide: A Practical Guide.Link

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. abberior.rocks [abberior.rocks]